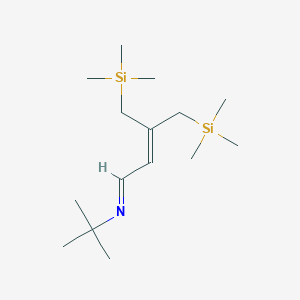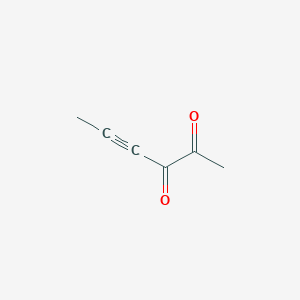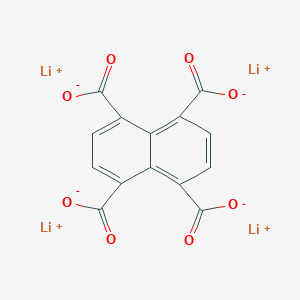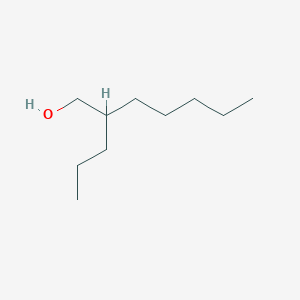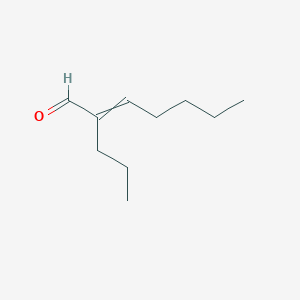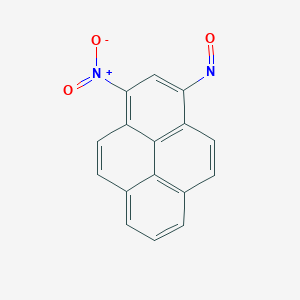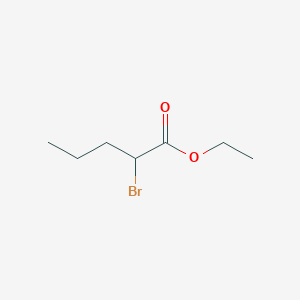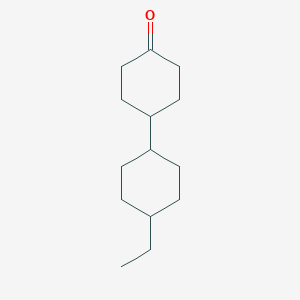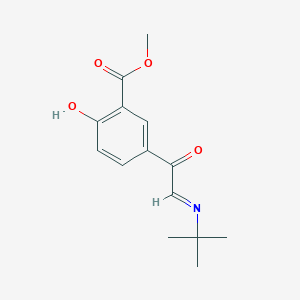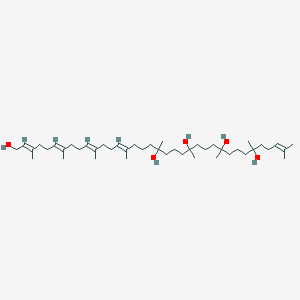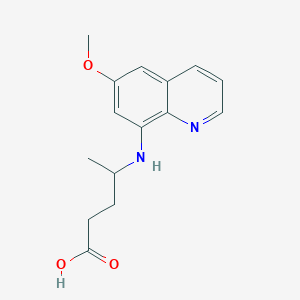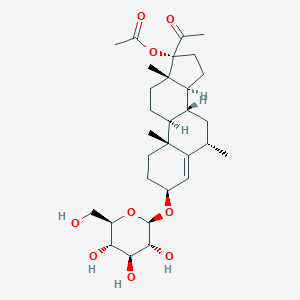
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound is also known as Ac-DEX, and it belongs to the family of glucocorticoids, which are a class of hormones that regulate a wide range of physiological processes in the body.
Wirkmechanismus
The mechanism of action of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one involves the binding of the glucocorticoid receptor (GR), which is a nuclear receptor that regulates gene expression in response to glucocorticoid hormones. Upon binding, the GR translocates to the nucleus and interacts with DNA to regulate the expression of various genes involved in inflammation and immunity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one are diverse and depend on the specific biological context. Some of the effects include the suppression of immune cell proliferation and activation, the inhibition of pro-inflammatory cytokine production, and the promotion of anti-inflammatory cytokine production. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one in lab experiments is its well-established anti-inflammatory and immunosuppressive properties, which make it a useful tool for studying various aspects of inflammation and immunity. However, one limitation is that the effects of this compound can be context-dependent and may vary depending on the specific cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one. Some possible areas of investigation include:
1. Further elucidation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of this compound.
2. Development of more efficient and cost-effective synthesis methods for 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one.
3. Exploration of the potential anti-cancer effects of this compound in vivo.
4. Investigation of the potential use of this compound as a therapeutic agent for various inflammatory and autoimmune disorders.
Conclusion
In conclusion, 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound has well-established anti-inflammatory and immunosuppressive properties, and it has been shown to have potential therapeutic applications in various inflammatory and autoimmune disorders. Further research is needed to fully understand the molecular mechanisms underlying its effects and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one can be achieved through several methods. One of the most common methods is the chemical modification of natural steroids such as dehydroepiandrosterone (DHEA), which is a precursor to many steroid hormones. The modification involves the addition of an acetyl group to the 17alpha position and a glucosyl group to the 3beta position of the DHEA molecule.
Wissenschaftliche Forschungsanwendungen
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of cytokines and other pro-inflammatory molecules, which makes it a potential therapeutic agent for various inflammatory disorders such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
144356-81-0 |
|---|---|
Produktname |
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one |
Molekularformel |
C30H46O9 |
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
[(3S,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C30H46O9/c1-15-12-19-20(7-10-29(5)21(19)8-11-30(29,16(2)32)39-17(3)33)28(4)9-6-18(13-22(15)28)37-27-26(36)25(35)24(34)23(14-31)38-27/h13,15,18-21,23-27,31,34-36H,6-12,14H2,1-5H3/t15-,18-,19+,20-,21-,23+,24+,25-,26+,27+,28+,29-,30-/m0/s1 |
InChI-Schlüssel |
GZVYXJLJHZATJE-UGOZLWAQSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |
SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC5C(C(C(C(O5)CO)O)O)O)C |
Kanonische SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC5C(C(C(C(O5)CO)O)O)O)C |
Synonyme |
17 alpha-acetoxy-3 beta-((beta-D-glucopyranosyl)oxy)-6 alpha-methylpregn-4-en-20-one 17-acetoxy-3-(glucopyransosyl)oxy-6-methylpregn-4-en-20-one 17-AGOMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



